molecular formula C12H13N5O B8321213 Pyrazolo(4,3-e)pyrido(3,2-b)(1,4)diazepin-10(1H)-one, 4,9-dihydro-1,3,9-trimethyl- CAS No. 85512-13-6

Pyrazolo(4,3-e)pyrido(3,2-b)(1,4)diazepin-10(1H)-one, 4,9-dihydro-1,3,9-trimethyl-

Cat. No.: B8321213
CAS No.: 85512-13-6
M. Wt: 243.26 g/mol
InChI Key: INZVHABDRPORKM-UHFFFAOYSA-N
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Description

Pyrazolo(4,3-e)pyrido(3,2-b)(1,4)diazepin-10(1H)-one, 4,9-dihydro-1,3,9-trimethyl- is a useful research compound. Its molecular formula is C12H13N5O and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrazolo(4,3-e)pyrido(3,2-b)(1,4)diazepin-10(1H)-one, 4,9-dihydro-1,3,9-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazolo(4,3-e)pyrido(3,2-b)(1,4)diazepin-10(1H)-one, 4,9-dihydro-1,3,9-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

85512-13-6

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

4,6,9-trimethyl-2,5,6,9,14-pentazatricyclo[8.4.0.03,7]tetradeca-1(10),3(7),4,11,13-pentaen-8-one

InChI

InChI=1S/C12H13N5O/c1-7-9-10(17(3)15-7)12(18)16(2)8-5-4-6-13-11(8)14-9/h4-6H,1-3H3,(H,13,14)

InChI Key

INZVHABDRPORKM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1NC3=C(C=CC=N3)N(C2=O)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

An amount of 5.25 gm (0.025 mol) of 1,3-dimethyl-1,4,9,10-tetrahydro-pyrazolo[4,3-e]pyrido[3,2-b][1,4]diazepin-10-one was dissolved in 25 ml of N,N-dimethylformamide and mixed with 1.2 gm of a 55% sodium hydride dispersion in mineral oil. After stirring for 2 hours at 60° C., the solution was cooled to 40° C., and 2.2 ml of methyl iodide were added dropwise. Subsequently the mixture was stirred for 3 hours at 40° C., and after addition of 50 ml of water and cooling in the ice-bath, the desired compound was obtained in crystals. The crystals were recovered by suction filtration, and the mineral oil was washed out by means of petroleum ether.
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